Ethyl 2-(1-phenylethyl)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate
Description
Ethyl 2-(1-phenylethyl)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate is a bicyclic compound featuring a norbornene-like framework with a nitrogen atom in the bridgehead position (2-aza), an ethyl ester group at the 3-position, and a chiral 1-phenylethyl substituent at the 2-position. Its stereochemistry is critical; the (1R,3R,4S) configuration (as per IUPAC naming in ) distinguishes it from enantiomeric or diastereomeric forms. Predicted physicochemical properties include a boiling point of 356.2°C, density of 1.134 g/cm³, and pKa of 6.83, suggesting moderate polarity and solubility in organic solvents .
The compound is synthesized via stereoselective methods, such as ring-opening metathesis polymerization (ROMP) precursors or phosphorylation reactions (e.g., derivatization from hydroxy-substituted analogs) . Its primary applications include chiral ligand preparation for asymmetric catalysis and use in polymer chemistry due to its rigid bicyclic structure .
Properties
IUPAC Name |
ethyl 2-(1-phenylethyl)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-3-20-17(19)16-14-9-10-15(11-14)18(16)12(2)13-7-5-4-6-8-13/h4-10,12,14-16H,3,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPVULUCPUMGINO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2CC(N1C(C)C3=CC=CC=C3)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(1-phenylethyl)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the Diels-Alder reaction, which is a cycloaddition reaction between a diene and a dienophile. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the bicyclic structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions followed by purification steps such as distillation or recrystallization to obtain the desired product in high purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1-phenylethyl)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 2-(1-phenylethyl)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, such as its ability to modulate biological pathways involved in disease.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(1-phenylethyl)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to changes in cellular processes and biological pathways. The exact mechanism can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Substituent Variations: Ester Groups and Functional Modifications
Key Insights :
- Ester Group Impact : The ethyl ester in the target compound may offer enhanced lipophilicity compared to methyl analogs, influencing solubility and reaction kinetics in catalytic applications. Methyl esters, however, are more commonly commercialized (e.g., 130194-96-6 at $22/g for 95% purity) .
- Functional Group Variations : Substituents like diphenylphosphoryloxy or Boc groups alter reactivity. For example, phosphorylation enables further functionalization, while Boc protection aids in amine group stability during synthesis .
Stereochemical and Structural Differences
- Enantiomeric Specificity : The target compound’s (1R,3R,4S) configuration contrasts with the methyl analog’s (1S,3S,4R) stereochemistry . This difference significantly affects enantioselectivity in asymmetric reactions. For instance, methyl analogs with (1S,3S,4R) configuration produce secondary alcohols with >99% enantiomeric excess (ee) in diethylzinc additions .
- Bicyclic Framework Comparisons : Compounds like 2,3-diazabicyclo[2.2.1]hept-2-ene () lack the ester group and phenylethyl substituent but share the bicyclic core. Their thermal decomposition behavior (studied via machine learning) highlights structural stability differences .
Pharmacopeial and Industrial Relevance
- Quality Control : Pharmacopeial standards (e.g., crystallinity, impurity testing in ) apply to related azabicyclo compounds, suggesting stringent purity requirements for pharmaceutical use.
Biological Activity
Ethyl 2-(1-phenylethyl)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate is a bicyclic compound that has garnered attention for its potential biological activities. This compound belongs to the class of azabicyclic structures, which are known for their diverse pharmacological properties. The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 271.35 g/mol. Its structure features a bicyclic framework that includes a nitrogen atom, contributing to its potential biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H21NO2 |
| Molecular Weight | 271.35 g/mol |
| CAS Number | 134984-63-7 |
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors in biological systems. The compound may act as an inhibitor or modulator, influencing various signaling pathways and metabolic processes.
Interaction with Enzymes
Research indicates that compounds similar to this bicyclic structure can serve as inhibitors for enzymes such as DPP-4 (dipeptidyl peptidase-4), which plays a crucial role in glucose metabolism and is a target for diabetes treatment . The ability to inhibit such enzymes suggests potential therapeutic applications in managing conditions like type 2 diabetes.
Biological Evaluation
In vitro studies have been conducted to evaluate the biological activity of this compound, focusing on its pharmacological properties.
Case Studies
- DPP-4 Inhibition : A study explored the synthesis and biological evaluation of similar bicyclic compounds as DPP-4 inhibitors, demonstrating that modifications in the bicyclic structure could enhance inhibitory potency . Such findings indicate that this compound might exhibit comparable effects.
- Antimicrobial Activity : Preliminary investigations into related compounds have shown promising antimicrobial properties, suggesting that this compound may also possess similar activities against various pathogens .
Research Applications
This compound is being studied for its potential applications in:
- Medicinal Chemistry : As a scaffold for developing new therapeutic agents targeting metabolic disorders.
- Pharmacology : Understanding its mechanism of action can lead to insights into drug design for various diseases.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
